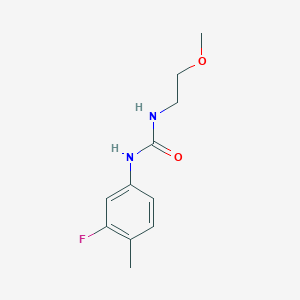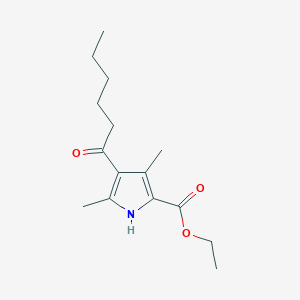
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyethyl)urea
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C11H15FN2O2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.11175589 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Urea derivatives are key intermediates in the synthesis of various substituted products. For example, directed lithiation of N,N-dimethylurea and tert-butyl carbamate derivatives has been studied for producing high yields of substituted products. This process highlights the utility of urea derivatives in synthetic organic chemistry, enabling the creation of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).
Crystal Structure Analysis
The crystal structure of urea derivatives, such as metobromuron (a phenylurea herbicide), reveals insights into molecular interactions and design principles for developing new compounds with desired physical and chemical properties (Kang, Kim, Kwon, & Kim, 2015).
Fluorescence Probes
Urea derivatives can serve as solvatochromic fluorescence probes, enabling the detection of various analytes. The fluorescence properties of these compounds are influenced by their environment, making them useful for sensing applications, such as detecting carboxylic acids, alcohols, and fluoride ions (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).
Biomolecular Imaging
Certain urea derivatives, when incorporated into latent fluorophores, allow for the selective imaging of biological processes. This application is significant in studying cellular mechanisms with high specificity and spatiotemporal resolution, demonstrating the compound's utility in advanced imaging techniques (Lavis, Chao, & Raines, 2006).
Nonlinear Optical Materials
Urea derivatives are also explored for their potential in nonlinear optical (NLO) materials, offering promising applications in photonics and optoelectronics. For instance, the study of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate demonstrated significant hyperpolarizability, indicating its potential use in NLO applications (Mary, Panicker, Narayana, Samshuddin, Sarojini, & Alsenoy, 2014).
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-8-3-4-9(7-10(8)12)14-11(15)13-5-6-16-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHYZJQMOQFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID](/img/structure/B4571297.png)
![1-[(2,5-dichlorophenoxy)acetyl]piperidine](/img/structure/B4571299.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4571300.png)
![1-[3-({[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4571302.png)
![4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid, AldrichCPR](/img/structure/B4571320.png)
![1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4571326.png)
![N-isobutyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4571329.png)
![3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4571331.png)
![5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-HEXYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4571346.png)
![2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4571354.png)
![butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4571359.png)
![N'-{[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4571361.png)

![N-(4-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA](/img/structure/B4571388.png)
